molecular formula C18H18BrN5S B8677083 2-(2,5-diphenyl-1H-tetrazol-1-ium-3-yl)-4,5-dimethyl-1,3-thiazole;bromide

2-(2,5-diphenyl-1H-tetrazol-1-ium-3-yl)-4,5-dimethyl-1,3-thiazole;bromide

Cat. No. B8677083
M. Wt: 416.3 g/mol
InChI Key: NBWRJAOOMGASJP-UHFFFAOYSA-N
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Patent
US09242009B2

Procedure details

Ten μl of thiazolyl blue tetrazolium bromide solution (5 mg/ml in PH 7.4 PBS) was added to each well containing 100 μl of medium and cells, followed by incubation at 37° C. for 4 hours in the dark. Isopropanol (100 μl, 0.04 N HCl) was added to dissolve blue dye. After dissolved completely, absorbance was measured with plate-reader (Synergy 2, BioTek Instrument) at test wavelength 570 nm and reference wavelength 670 nm. Cell viability was determined by absorbance at 570 nm and reported as ratio to control cells (without OGD).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]=[C:5]([N+:7]2[N:11]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[N:10]=[C:9]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[N:8]=2)[S:4][C:3]=1[CH3:24].[Br-:25]>C(O)(C)C>[Br-:25].[CH3:1][C:2]1[N:6]=[C:5]([N:7]2[N:8]=[C:9]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[NH2+:10][N:11]2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[S:4][C:3]=1[CH3:24] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Step Two
Name
Quantity
100 μL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing 100 μl of medium and cells
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve blue dye
DISSOLUTION
Type
DISSOLUTION
Details
After dissolved completely

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
[Br-].CC=1N=C(SC1C)N1N([NH2+]C(=N1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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